6-Trifluoromethyl-benzothiazol-2-ylamine acetate
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Overview
Description
6-Trifluoromethyl-benzothiazol-2-ylamine acetate is a chemical compound with the molecular formula C10H9F3N2O2S. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzothiazole ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate typically involves the reaction of 6-Trifluoromethyl-benzothiazol-2-ylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate salt. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-benzothiazol-2-ylamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
6-Trifluoromethyl-benzothiazol-2-ylamine acetate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and proteins, thereby modulating their activity. The benzothiazole ring structure allows for strong interactions with various biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)benzothiazole: This compound shares a similar structure but lacks the acetate group.
6-Trifluoromethyl-benzothiazol-2-ylamine: Similar to the acetate derivative but without the acetate group.
Uniqueness
6-Trifluoromethyl-benzothiazol-2-ylamine acetate is unique due to the presence of both the trifluoromethyl group and the acetate group. This combination enhances its chemical reactivity and binding affinity, making it more versatile in various research applications compared to its analogs .
Properties
IUPAC Name |
acetic acid;6-(trifluoromethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S.C2H4O2/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;1-2(3)4/h1-3H,(H2,12,13);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLUKCYCOEDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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